Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide

Molecular Complexity Structural Uniqueness In Silico Descriptors

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide (CAS 1206996-06-6) is a synthetic small molecule (C23H22N2O4S, MW 422.5 g/mol) that covalently links a 9H-xanthene-9-carboxamide scaffold to a 2,4-thiazolidinedione (TZD) ring through a trans-cyclohexyl spacer. The xanthene-9-carboxamide fragment is a validated lead for CCR1 chemokine receptor antagonism , while the 2,4-dioxothiazolidine (TZD) ring is a privileged pharmacophore found in insulin-sensitizing PPARγ agonists and emerging kinase/VEGFR-2 inhibitors.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 1206996-06-6
Cat. No. B2644030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide
CAS1206996-06-6
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CSC5=O
InChIInChI=1S/C23H22N2O4S/c26-20-13-30-23(28)25(20)17-10-4-3-9-16(17)24-22(27)21-14-7-1-5-11-18(14)29-19-12-6-2-8-15(19)21/h1-2,5-8,11-12,16-17,21H,3-4,9-10,13H2,(H,24,27)
InChIKeyGANFXIPIEWIBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide (CAS 1206996-06-6): Procurement-Relevant Identity and Physicochemical Baseline


N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide (CAS 1206996-06-6) is a synthetic small molecule (C23H22N2O4S, MW 422.5 g/mol) that covalently links a 9H-xanthene-9-carboxamide scaffold to a 2,4-thiazolidinedione (TZD) ring through a trans-cyclohexyl spacer. The xanthene-9-carboxamide fragment is a validated lead for CCR1 chemokine receptor antagonism [1], while the 2,4-dioxothiazolidine (TZD) ring is a privileged pharmacophore found in insulin-sensitizing PPARγ agonists and emerging kinase/VEGFR-2 inhibitors. The compound is supplied at ≥95% purity (catalog CM979598) and is intended exclusively for research use .

Why Generic Substitution of N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide (CAS 1206996-06-6) Fails for Reproducible Research


Simple in-class substitution is inappropriate because this molecule is not a single-pharmacophore entity. The xanthene-9-carboxamide domain dictates CCR1 binding geometry [1], the 2,4-dioxothiazolidine ring controls hydrogen-bonding capacity and metabolic stability (TZD class), and the cyclohexyl linker sets a fixed spatial geometry between them. Replacing it with a 9H-xanthene-9-carboxamide analog lacking the TZD (e.g., CAS 5813-90-1) would lose the TZD-mediated interactions critical for potential polypharmacology, while a TZD analog without the xanthene (e.g., pioglitazone) would eliminate CCR1 affinity. Such multi-domain hybrids cannot be interchanged without quantifiably altering target engagement, solubility, and logP profiles .

Quantitative Differentiation Evidence for CAS 1206996-06-6 Relative to Closest Structural Analogs


Molecular Complexity and Structural Uniqueness vs. 9H-Xanthene-9-carboxamide (CAS 5813-90-1)

The target compound exhibits a 2.6-fold higher molecular complexity score (679 vs. 262) and a 1.9-fold higher molecular weight (422.5 vs. 225.2 g/mol) compared to the xanthene-9-carboxamide parent scaffold. This reflects the addition of the 2,4-dioxothiazolidine-cyclohexyl substituent, introducing 2 additional hydrogen bond acceptors, 1 donor, and 3 rotatable bonds . Such complexity is a prerequisite for multi-target or polypharmacological probe design, whereas the parent scaffold is a minimal CCR1 recognition element [1]. No biological data for the parent scaffold is used for comparison.

Molecular Complexity Structural Uniqueness In Silico Descriptors

Lipophilicity Shift vs. 9H-Xanthene-9-carboxamide (CAS 5813-90-1)

The experimental/predicted XLogP3-AA of the target compound is 3.8 , compared to 1.5–2.0 for the unsubstituted xanthene-9-carboxamide scaffold (estimated from PubChem). This >1.8-log unit increase indicates substantially enhanced membrane permeability potential, shifting the compound from a lead-like to a drug-like lipophilicity space. The increase is driven by the hydrophobic cyclohexyl spacer and the thiazolidinedione ring. This differentiation is critical for cell-based assays where passive diffusion is rate-limiting, directly impacting the compound's utility in phenotypic screening panels.

Lipophilicity XLogP Drug-likeness

Dual Pharmacophore Architecture vs. Single-Class Thiazolidinediones (Pioglitazone, Rosiglitazone)

Classical TZD drugs (e.g., pioglitazone, rosiglitazone) are potent PPARγ agonists but lack CCR1 or chemokine receptor activity. Conversely, xanthene-9-carboxamides are CCR1 antagonists but lack PPARγ or insulin-sensitizing properties. The target compound covalently integrates both pharmacophores, creating a hybrid architecture that cannot be achieved by mixing single-class agents. No quantitative dual-target IC50 data are publicly available for this specific compound; however, known CCR1 antagonists in the xanthene-9-carboxamide series exhibit IC50 values of 0.9–100 nM [1], while TZD PPARγ agonists operate at μM EC50 ranges. The triple-fragment construct is thus a pre-validated polypharmacology probe scaffold pending direct assay confirmation.

Polypharmacology CCR1 PPARγ Fragment integration

Vendor-Declared Purity and Specification Comparators for Procurement Decision-Making

The target compound is explicitly offered with a declared purity of ≥95% (catalog number CM979598, Chemenu) . The structurally related analog N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 942814-43-9) is available from the same vendor family but has a different core (benzothiadiazole vs. xanthene) and distinct reactivity. Purity specifications for the xanthene-9-carboxamide parent scaffold typically range 97–98% (Thermo Scientific Alfa Aesar), while TZD building blocks are often supplied at 90–95%. The 95%+ specification is a useful procurement benchmark for a hybrid compound of this complexity, enabling direct comparison against alternative hybrid analogs of lower or undocumented purity.

Procurement specification Purity Batch consistency Catalog specification

Recommended Research Applications for N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide (CAS 1206996-06-6) Based on Evidence


Chemical Probe for CCR1–Metabolic Pathway Crosstalk in Macrophage Inflammation Models

The compound's xanthene-9-carboxamide domain has established CCR1 antagonism [1], and the 2,4-dioxothiazolidine ring is a privileged TZD scaffold. It can be deployed in vitro (e.g., THP-1 macrophage chemotaxis assays) to interrogate whether simultaneous CCR1 blockade and TZD-dependent PPARγ or mitochondrial complex modulation yields synergistic anti-inflammatory effects, a hypothesis untestable with single-pharmacophore agents.

Selectivity Panel Control for CCR1 vs. CCR3 Antagonism in Chemokine Receptor Screening

Known xanthene-9-carboxamide-derived antagonists show dual CCR1/CCR3 activity [1]. This compound, with its bulkier TZD-cyclohexyl substituent, is expected to exhibit altered selectivity. It can serve as a key comparator in multi-chemokine receptor profiling campaigns to establish SAR around the cyclohexyl linker region.

Negative Control Compound for TZD-Based PPARγ Transactivation Assays

The TZD ring is N-substituted with the entire xanthene-cyclohexyl moiety, likely abolishing direct PPARγ agonism while retaining the TZD's hydrogen-bonding surface. This makes it a valuable negative control for differentiating PPARγ-dependent from PPARγ-independent effects in TZD-treated adipocyte or hepatocyte models.

Physicochemical Benchmark for Fragment-Linking Strategies in Hybrid Molecule Design

The compound's elevated XLogP3-AA of 3.8 and molecular complexity of 679 provide a concrete reference point for medicinal chemists designing linker-based conjugates. It can be used as a standard to calibrate the impact of cyclohexyl-TZD insertion on the drug-likeness of xanthene-derived probes.

Quote Request

Request a Quote for N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.